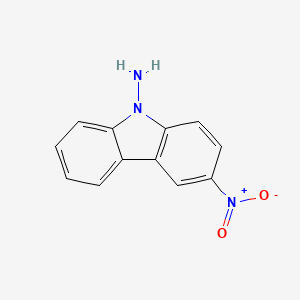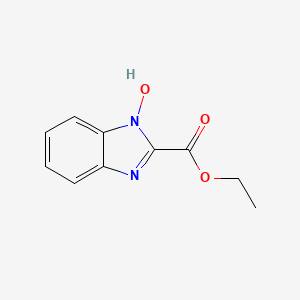![molecular formula C20H24N2O3 B14318924 2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid CAS No. 113412-40-1](/img/structure/B14318924.png)
2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to undergo multiple chemical reactions and its potential use in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid typically involves the reaction of 4-(Diethylamino)benzoyl chloride with 5-(dimethylamino)benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products are substituted amines or ethers.
Scientific Research Applications
2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the manufacture of UV filters for sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. In the case of its use as a UV filter, the compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular pathways involved include the excitation of electrons in the aromatic rings, leading to the absorption of UV light .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzoic acid
- 2-Benzoylbenzoic acid
- 4-(Dimethylamino)benzophenone
- 2-Hydroxybenzophenone
Uniqueness
2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid is unique due to its dual amino substitutions, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring specific reactivity profiles, such as in the development of UV filters and other specialized chemical products .
Properties
CAS No. |
113412-40-1 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)benzoyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-5-22(6-2)15-9-7-14(8-10-15)19(23)17-12-11-16(21(3)4)13-18(17)20(24)25/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
KCMLTOORWMYWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)



![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)






